molecular formula C15H15Cl2N3O3S B2878500 5-chloro-2-{[1-(4-chlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034579-91-2

5-chloro-2-{[1-(4-chlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine

Cat. No.: B2878500
CAS No.: 2034579-91-2
M. Wt: 388.26
InChI Key: RIYOCWVOHAKXEH-UHFFFAOYSA-N
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Description

5-Chloro-2-{[1-(4-chlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at the 5-position and a piperidin-3-yloxy group at the 2-position. The piperidine ring is further modified with a 4-chlorobenzenesulfonyl moiety. This structural architecture is characteristic of bioactive molecules, as pyrimidine derivatives are prevalent in pharmaceuticals and agrochemicals due to their ability to interact with biological targets such as enzymes and receptors . The sulfonyl group enhances metabolic stability compared to sulfanyl or thioether linkages, while the chloro substituents likely contribute to hydrophobic interactions in binding pockets .

Properties

IUPAC Name

5-chloro-2-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O3S/c16-11-3-5-14(6-4-11)24(21,22)20-7-1-2-13(10-20)23-15-18-8-12(17)9-19-15/h3-6,8-9,13H,1-2,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYOCWVOHAKXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{[1-(4-chlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps. One common route starts with the preparation of the piperidine derivative, which is then reacted with a chloropyrimidine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-{[1-(4-chlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro position.

Scientific Research Applications

5-chloro-2-{[1-(4-chlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-{[1-(4-chlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Pyrimidine Modifications

The pyrimidine ring is a common scaffold in medicinal chemistry. Below is a comparative analysis of substituent effects:

Compound Substituents Key Structural Features Potential Implications
Target Compound 5-Cl, 2-(piperidin-3-yloxy) with 4-Cl-benzenesulfonyl Sulfonyl group enhances stability; chloro substituents promote hydrophobicity. Improved metabolic resistance and target binding affinity.
1-(3-((3-Chlorobenzyl)oxy)phenethyl)piperidin-4-yl-dione (21q) 5-Me, 2,4-dione, 3-chlorobenzyloxy-phenethyl-piperidine Dione moiety increases polarity; chlorobenzyloxy enhances lipophilicity. Potential antimycobacterial activity via TMPK inhibition.
4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}-6-methoxypyrimidine 4-Cl, 6-OMe, sulfanyl linkage, dimethylpiperidine Sulfanyl group may confer redox sensitivity; methoxy improves solubility. Structural similarity to sulfadiazine suggests antimicrobial applications.
4-Chloro-6-{4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine 4-Cl, 2-NH2, pyrazolyl-piperidine, dimethoxyphenyl Amino group at 2-position enhances hydrogen bonding; pyrazole adds rigidity. Possible kinase inhibition due to pyrazole’s chelating properties.
5-Fluoro-2-{[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine 5-F, pyrrolidin-3-yloxy with xanthene-carbonyl Xanthene-carbonyl introduces steric bulk; fluorine increases electronegativity. Extended half-life due to bulky substituents; fluorination may alter metabolic pathways.
2-[(4-Chlorophenyl)methylsulfanyl]-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine 2-sulfanyl, 5-CF3-pyridine, 4-Cl-benzyl Trifluoromethyl group enhances electron-withdrawing effects; sulfanyl linkage. Potential CNS activity due to CF3’s blood-brain barrier permeability.

Role of Linkers and Substituents

  • Sulfonyl vs. Sulfanyl Groups : The target compound’s sulfonyl group (C-SO2-) offers superior oxidative stability compared to sulfanyl (C-S-) linkages in compounds from and , which are prone to metabolic oxidation .
  • Piperidine vs.
  • Chloro vs. Fluoro Substituents : Chloro groups in the target compound and –3 enhance lipophilicity, favoring membrane penetration. Fluorine in may reduce basicity and improve bioavailability .

Research Findings and Implications

While direct biological data for the target compound are unavailable, structural analogs provide insights:

  • Antimycobacterial Activity : Compounds with piperidine-TMPK interactions () suggest the target may inhibit similar enzymes .
  • Antimicrobial Potential: Sulfonyl and sulfanyl pyrimidines () are associated with antimicrobial effects, hinting at the target’s applicability .
  • Kinase Inhibition : Pyrazole- and pyrimidine-containing compounds () are kinase inhibitors, implying the target could modulate kinase pathways .

Biological Activity

5-chloro-2-{[1-(4-chlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound includes a pyrimidine ring substituted with a chloro group and a piperidinyl-oxy group attached to a chlorobenzenesulfonyl moiety. The molecular formula is C15H15Cl2N3O3SC_{15}H_{15}Cl_2N_3O_3S with a molecular weight of 388.3 g/mol.

Synthesis Overview

The synthesis typically involves several steps, including:

  • Formation of the Piperidinyl Intermediate : Reaction of piperidine with 4-chlorobenzenesulfonyl chloride under basic conditions.
  • Coupling with Pyrimidine : The piperidinyl intermediate is coupled with 5-chloropyrimidine to yield the target compound.

Biological Activity

Research indicates that this compound exhibits various biological activities, including antibacterial and enzyme inhibitory effects.

Antibacterial Activity

Studies have demonstrated that this compound shows moderate to strong antibacterial activity against several bacterial strains. The results are summarized in the table below:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other tested strainsWeak to Moderate

In a comparative study, the compound exhibited stronger antibacterial effects than standard antibiotics used as controls, highlighting its potential as a therapeutic agent against resistant bacterial strains .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Demonstrated strong inhibitory activity, with IC50 values indicating significant potency.
  • Urease : Exhibited strong inhibition, making it a candidate for treating urease-related conditions.

The following table summarizes the IC50 values for enzyme inhibition:

EnzymeIC50 Value (µM)
Acetylcholinesterase2.14 ± 0.003
Urease6.28 ± 0.003

These findings suggest that the compound could be developed into a therapeutic agent targeting neurological disorders and infections related to urease activity .

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Binding Interactions : The compound binds to enzymes or receptors, modulating their activity.
  • Docking Studies : Computational studies have shown favorable interactions with amino acid residues in target proteins, suggesting a pathway for further drug development.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological profile. For instance, modifications in the sulfonamide group have led to improved antibacterial properties and enzyme inhibition rates .

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